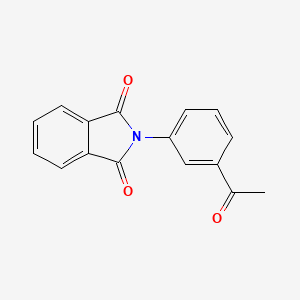
1H-Isoindole-1,3(2H)-dione, 2-(3-acetylphenyl)-
Übersicht
Beschreibung
The compound "1H-Isoindole-1,3(2H)-dione, 2-(3-acetylphenyl)-" is a derivative of isoindoline-1,3-dione, which is a significant group of medicinal substances. These derivatives have been studied for their potential pharmacological properties, including their affinity for cyclooxygenase enzymes and their anticancer activities .
Synthesis Analysis
The synthesis of various 1H-isoindole-1,3(2H)-dione derivatives has been achieved through different methods. One study reports the synthesis of nine new derivatives with good yield, using elemental and spectral analysis methods for structure confirmation . Another approach involves the epoxidation of tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles to yield hexahydro-1H-isoindole-1,3(2H)-dione derivatives . Additionally, photochemical cycloaddition and heating α-amino acids with carbonyl compounds have been used to synthesize 2H-isoindole-4,7-diones .
Molecular Structure Analysis
The molecular structure of isoindole-1,3(2H)-dione derivatives has been elucidated using various analytical techniques. X-ray diffraction, vibrational spectroscopy, and quantum chemical calculations have been employed to analyze structural and conformational properties . The crystal structure of a divalent sulfur substituted phthalimide was determined, showing the substance crystallizes in the monoclinic P2_1/c space group .
Chemical Reactions Analysis
Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions. For instance, the reaction of stabilized alkylidenephosphoranes with 2-hydroxyisoindole-1,3-(2H)dione yields isoindoline-ylidenes . The fragmentation patterns of bis-phthalimide derivatives have been studied using electron impact ionization-mass spectrometry, revealing the effects of alkyl chain length and hydration on the stability of the resulting ions .
Physical and Chemical Properties Analysis
The physicochemical properties of new phthalimide derivatives have been determined based on Lipinski’s rule, indicating their potential as drug candidates . The vibrational properties of a divalent sulfur substituted phthalimide were studied, providing insights into its structural characteristics . The effect of substituents on the anticancer activity of isoindole-1,3(2H)-dione compounds has been highlighted, showing that different functional groups can significantly influence their biological activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A study by Tariq et al. (2010) elaborates on the synthesis of 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, showcasing the planarity and orientation of the compound's molecular structure. The analysis reveals weak C—H⋯O interactions forming zigzag chains and C—H⋯π interactions in the crystal structure, indicative of the compound's potential for further chemical modifications and applications in material science Tariq et al., 2010.
Chemical Properties and Reactions
The work by Tan et al. (2016) on hexahydro-1H-isoindole-1,3(2H)-dione derivatives presents a novel synthesis pathway starting from 3-sulfolene. This study not only outlines a method for generating amino and triazole derivatives but also sheds light on the chemical flexibility and reactivity of the isoindole-1,3-dione framework, suggesting its utility in synthesizing a wide range of derivatives with possible pharmaceutical applications Tan et al., 2016.
Potential Biological Activities
The synthesis of novel Biginelli compounds containing the 1H-isoindole-1,3(2H)-dione moiety, as described by Bhat et al. (2020), underlines the compound's role in creating derivatives with potential therapeutic benefits. This study highlights the compound's versatility in forming dihydropyrimidinone derivatives, suggesting its importance in medicinal chemistry for drug design and development Bhat et al., 2020.
Anticancer Activity
Research by Tan et al. (2020) on isoindole-1,3(2H)-dione derivatives explores their cytotoxic effects on various cancer cells, emphasizing the influence of different substituents on anticancer activity. This study provides insights into the structure-activity relationship, suggesting the potential of these compounds as chemotherapeutic agents Tan et al., 2020.
Eigenschaften
IUPAC Name |
2-(3-acetylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(17)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWUJYKNZKVPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363326 | |
| Record name | 7T-0093 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Acetylphenyl)isoindole-1,3-dione | |
CAS RN |
72801-61-7 | |
| Record name | 7T-0093 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



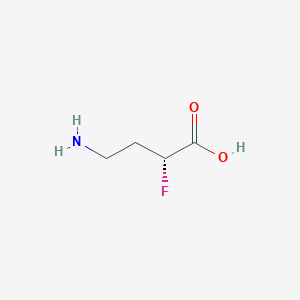
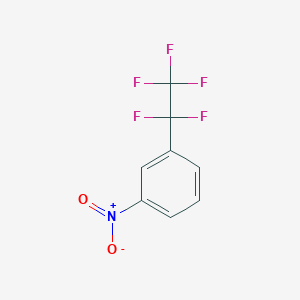

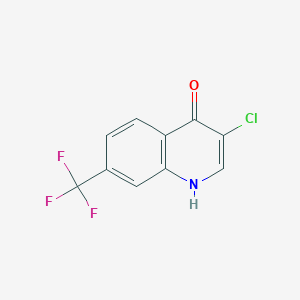
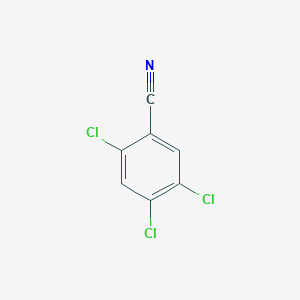
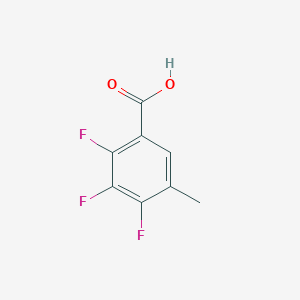
![3'-(4-Fluorophenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B3031746.png)
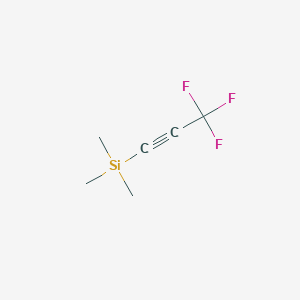
![[4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate](/img/structure/B3031750.png)
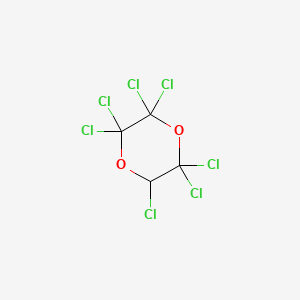
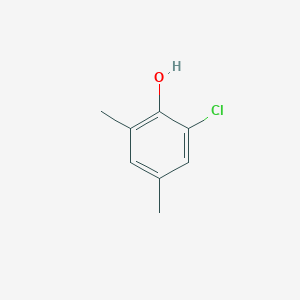
![N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B3031754.png)

